Array ( [bid] => 15166844 )
(1S,2S,3R,4R)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid is a bicyclic compound characterized by its unique structure that features a bicyclo[2.2.1] framework. This compound is notable for its amino and carboxylic acid functional groups, which confer significant chemical reactivity and biological activity. The molecular formula of this compound is , and it has a molecular weight of approximately 155.19 g/mol. The compound exists in two enantiomeric forms, with the (1S,2S,3R,4R) configuration being one of them, indicating its chiral nature.
The chemical reactivity of (1S,2S,3R,4R)-3-aminobicyclo[2.2.1]heptane-2-carboxylic acid can be attributed to its functional groups:
The compound can also participate in various coupling reactions due to the presence of the amino group, allowing for the synthesis of more complex molecules.
Research indicates that (1S,2S,3R,4R)-3-aminobicyclo[2.2.1]heptane-2-carboxylic acid exhibits notable biological activities:
The biological implications are significant for drug development and therapeutic applications.
The synthesis of (1S,2S,3R,4R)-3-aminobicyclo[2.2.1]heptane-2-carboxylic acid typically involves several key steps:
(1S,2S,3R,4R)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid has potential applications in various fields:
Interaction studies involving (1S,2S,3R,4R)-3-aminobicyclo[2.2.1]heptane-2-carboxylic acid have focused on its binding affinity with various biological targets:
These studies are crucial for elucidating the pharmacodynamics and pharmacokinetics of the compound.
Several compounds share structural similarities with (1S,2S,3R,4R)-3-aminobicyclo[2.2.1]heptane-2-carboxylic acid:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| (1R,2S,3R,4S)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid | Enantiomer | Different stereochemistry affecting biological activity |
| Bicyclo[3.3.0]octane derivatives | Similar bicyclic | Larger ring size may affect reactivity and stability |
| 3-Aminocyclopentane-1-carboxylic acid | Smaller ring structure | May exhibit different biological properties |
The uniqueness of (1S,2S,3R,4R)-3-aminobicyclo[2.2.1]heptane-2-carboxylic acid lies in its specific stereochemistry and bicyclic structure which contribute to its distinctive chemical behavior and potential biological effects compared to other similar compounds.